Intranasal Abuse Deterrence: Oxaydo vs. Immediate-Release Oxycodone on Future Use Intent
In a double-blind, crossover human abuse potential study, 30% of recreational opioid users exposed to intranasally administered Oxaydo reported they 'would not take the drug again', compared to only 5% of those exposed to a standard immediate-release oxycodone comparator [1]. This represents a six-fold increase in the proportion of users expressing aversion to reuse [2].
| Evidence Dimension | Intranasal abuse deterrence (proportion of recreational users stating they would not take the drug again) |
|---|---|
| Target Compound Data | 30% of subjects exposed to Oxaydo responded they would not take the drug again |
| Comparator Or Baseline | 5% of subjects exposed to immediate-release oxycodone responded they would not take the drug again |
| Quantified Difference | A 25 percentage-point absolute increase, or a 6-fold relative increase in subjects reporting they would not reuse the product |
| Conditions | Double-blind, crossover, intranasal human abuse potential study in recreational opioid users |
Why This Matters
This quantitative difference provides direct evidence of Oxaydo's formulated aversive properties, which may discourage intranasal abuse, a key differentiator for researchers or formulators evaluating abuse-deterrent technologies.
- [1] Egalet Corporation. Egalet Announces OXAYDO Demonstrates Bioequivalence At 15 Mg Dose. BioSpace. September 12, 2016. View Source
- [2] Egalet Corporation. Egalet Submits sNDA to the FDA for Abuse-Deterrent Oxaydo. Pharmacy Times. December 1, 2016. View Source
